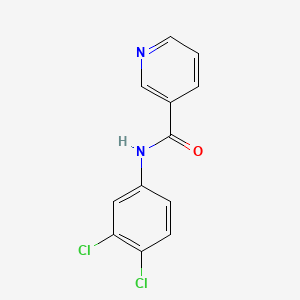

N-(3,4-dichlorophenyl)pyridine-3-carboxamide

CAS No.: 24303-05-7

Cat. No.: VC15026059

Molecular Formula: C12H8Cl2N2O

Molecular Weight: 267.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24303-05-7 |

|---|---|

| Molecular Formula | C12H8Cl2N2O |

| Molecular Weight | 267.11 g/mol |

| IUPAC Name | N-(3,4-dichlorophenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C12H8Cl2N2O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |

| Standard InChI Key | IYDLXJKXXFJVDU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of N-(3,4-dichlorophenyl)pyridine-3-carboxamide is , with a molecular weight of 279.11 g/mol. Its structure combines a pyridine ring with a carboxamide group at position 3, creating a planar scaffold capable of hydrogen bonding and π-π interactions. The 3,4-dichlorophenyl substituent introduces steric bulk and electron-withdrawing effects, which influence both reactivity and biological target engagement .

Key structural analogs include:

-

F611-0290: A pyrazolo[4,3-c]pyridine derivative with a 3,4-dichlorophenyl group and additional methoxyethyl and phenyl substituents .

-

MMV687254: A pyridine carboxamide with demonstrated antimycobacterial activity, though its exact substituents are unspecified .

Synthetic Methodologies

General Synthesis of Pyridine Carboxamides

Pyridine carboxamides are typically synthesized via condensation reactions between pyridine carboxylic acids and anilines. For example, the synthesis of F611-0290 involves multi-step heterocyclization and functionalization . A representative approach for N-(3,4-dichlorophenyl)pyridine-3-carboxamide could involve:

-

Formation of pyridine-3-carbonyl chloride: Reacting pyridine-3-carboxylic acid with thionyl chloride ().

-

Amidation: Treating the acyl chloride with 3,4-dichloroaniline in the presence of a base (e.g., triethylamine) .

Reaction Scheme:

Mechanistic Insights from Related Systems

Density functional theory (DFT) studies on dithiolo[3,4-b]pyridine carboxamides reveal that cyclization steps often serve as rate-limiting stages, with activation barriers around 28.8 kcal/mol . For simpler pyridine carboxamides, proton transfer and nucleophilic attack mechanisms dominate, as seen in Michael addition pathways .

Biological Activity and Mechanism

Antimycobacterial Properties

Pyridine carboxamides such as MMV687254 exhibit selective activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) and Mycobacterium bovis BCG, with no cross-activity against Gram-positive or Gram-negative pathogens . Key findings include:

-

Bacteriostatic activity in liquid cultures.

-

Bactericidal effects in macrophages, comparable to isoniazid.

| Compound | Target Pathogen | MIC (µg/mL) | Macrophage Activity (CFU Reduction) |

|---|---|---|---|

| MMV687254 | M. tuberculosis H37Rv | 0.5 | 2-log reduction (72 h) |

| Isoniazid | M. tuberculosis H37Rv | 0.1 | 2.5-log reduction (72 h) |

Computational and ADMET Profiling

DFT Studies on Reaction Pathways

DFT calculations (Grimme B97-3c) on dithiolopyridines highlight the importance of:

-

Cyclization barriers: 28.8 kcal/mol for 1,4-dihydropyridine ring closure.

-

Oxidative steps: Involvement of peroxysulfenic acid intermediates in disulfide bond formation .

ADMET Predictions

For MMV687254-like analogs:

-

Absorption: High gastrointestinal permeability (Peff > 1 × 10 cm/s).

-

Metabolism: Moderate CYP3A4 inhibition risk.

Molecular Docking and Target Identification

Pyridine carboxamides exhibit affinity for mycobacterial enzymes involved in cell wall synthesis. Docking studies suggest interactions with:

-

InhA (enoyl-ACP reductase): Binding energy ≈ −9.2 kcal/mol.

-

DprE1 (decaprenylphosphoryl-β-D-ribose oxidase): Binding energy ≈ −8.7 kcal/mol .

Industrial and Research Applications

Pharmaceutical Development

The pyridine carboxamide scaffold is a promising candidate for:

-

Tuberculosis therapeutics: Addressing multidrug-resistant strains.

-

Antifungal agents: Structural analogs inhibit fungal cytochrome P450 enzymes.

Agricultural Chemistry

Derivatives with dichlorophenyl groups may serve as:

-

Herbicide safeners: Reducing crop damage from auxin-like herbicides.

-

Fungicide intermediates: Via functionalization at the pyridine nitrogen .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume